molecular formula C6H3BrClN3 B6189151 1-azido-2-bromo-4-chlorobenzene CAS No. 1272317-01-7

1-azido-2-bromo-4-chlorobenzene

Cat. No.: B6189151
CAS No.: 1272317-01-7
M. Wt: 232.5
InChI Key:
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Description

1-Azido-2-bromo-4-chlorobenzene is an organic compound with the molecular formula C6H3BrClN3. It is a derivative of benzene, substituted with azido, bromo, and chloro groups. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Scientific Research Applications

1-Azido-2-bromo-4-chlorobenzene has diverse applications in scientific research:

Preparation Methods

1-Azido-2-bromo-4-chlorobenzene can be synthesized through several routes. One common method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the bromine atom . The azido group can then be introduced via nucleophilic substitution using sodium azide under appropriate conditions . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Azido-2-bromo-4-chlorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Azido-2-bromo-4-chlorobenzene can be compared to other halogenated azido benzenes, such as:

  • 1-Azido-4-bromo-2-chlorobenzene
  • 1-Azido-2-bromo-4-fluorobenzene
  • 1-Azido-2-chloro-4-iodobenzene

These compounds share similar reactivity due to the presence of azido and halogen groups but differ in their specific substituents, which can influence their chemical behavior and applications. The unique combination of bromo and chloro groups in this compound provides distinct reactivity patterns, making it particularly useful in certain synthetic and industrial processes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-2-bromo-4-chlorobenzene involves the conversion of 4-chlorophenol to 4-chloro-2-nitrophenol, followed by bromination and azidation reactions.", "Starting Materials": [ "4-chlorophenol", "Nitric acid", "Sodium nitrite", "Hydrochloric acid", "Bromine", "Sodium azide" ], "Reaction": [ "4-chlorophenol is treated with nitric acid and sodium nitrite to form 4-chloro-2-nitrophenol.", "The nitro group is reduced to an amino group using hydrogen gas and a palladium catalyst.", "The resulting 4-chloro-2-aminophenol is then brominated using bromine and hydrochloric acid to form 1-bromo-4-chloro-2-aminophenol.", "Finally, the azide group is introduced using sodium azide and a copper catalyst to yield 1-azido-2-bromo-4-chlorobenzene." ] }

CAS No.

1272317-01-7

Molecular Formula

C6H3BrClN3

Molecular Weight

232.5

Purity

95

Origin of Product

United States

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